Ibipinabant - 464213-10-3

Ibipinabant

Catalog Number: EVT-269868
CAS Number: 464213-10-3
Molecular Formula: C23H20Cl2N4O2S
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibipinabant is a potent, selective inverse agonist of the cannabinoid receptor 1 (CB1). [, , ] Developed for the treatment of obesity and related metabolic disorders, Ibipinabant's therapeutic potential extends beyond its initial focus. [, ] It serves as a valuable tool in scientific research, particularly in investigating the endocannabinoid system and its role in various physiological processes. [, ]

Future Directions

Further research is crucial to fully understand Ibipinabant's dual mechanism of action involving both CB1 receptor antagonism and direct interaction with Kir6.2/SUR1 K(ATP) channels. []

Developing Safer CB1 Receptor Modulators:

Learning from Ibipinabant's toxicity profile in certain animal models will be crucial in designing and developing safer CB1 receptor modulators for treating metabolic and other diseases. []

Investigating Species-Specific Toxicity:

Further investigation into the species-specific mechanisms behind Ibipinabant's toxicity in beagle dogs, particularly its potential to inhibit mitochondrial enzymes, is essential for translational research and drug safety assessment. []

Rimonabant

Compound Description: Rimonabant is an inverse agonist of the cannabinoid receptor-1 (CB1) [, ]. It has been investigated for its potential anti-obesity and antidiabetic effects [, ].

Diazoxide

Compound Description: Diazoxide is a potassium channel opener (KCO) that acts on SUR1 K(ATP) channels [, ]. It is clinically used for the treatment of hypoglycemia [].

Relevance: While structurally dissimilar to Ibipinabant, Diazoxide serves as a pharmacological comparator in several studies [, ]. Ibipinabant, unexpectedly, exhibited KCO-like effects on glucose tolerance and glucose-stimulated insulin secretion (GSIS) with potency comparable to Diazoxide [, ]. This finding suggests that Ibipinabant may interact with SUR1 K(ATP) channels similarly to Diazoxide, independent of its CB1 receptor activity [, ].

NN414

Compound Description: NN414 is another potassium channel opener (KCO) that acts on SUR1 K(ATP) channels [, ].

Relevance: Similar to Diazoxide, NN414 is used as a pharmacological tool to investigate KCO activity [, ]. Both Ibipinabant and Rimonabant displayed similar effects on GSIS and glucose tolerance as NN414, suggesting a potential interaction with SUR1 K(ATP) channels [, ].

Glibenclamide

Compound Description: Glibenclamide is a sulfonylurea drug that blocks K(ATP) channels, including the SUR1 subtype []. Radiolabeled Glibenclamide (³H-Glibenclamide) is used in binding assays to study K(ATP) channel activity [].

Relevance: In radioligand binding assays, Ibipinabant and Rimonabant allosterically modulated ³H-Glibenclamide binding to SUR1 K(ATP) channels in a manner similar to Diazoxide and NN414 []. This further supports the hypothesis that some CB1 ligands, including Ibipinabant, can directly interact with and regulate SUR1 K(ATP) channels [].

Pravastatin

Compound Description: Pravastatin is a member of the drug class statins, used to lower cholesterol levels in the blood [].

Relevance: Pravastatin was used as a comparator API in a study investigating external lubrication during roller compaction of pharmaceutical formulations []. The study found that formulations containing Ibipinabant required less magnesium stearate lubrication than Pravastatin during roller compaction due to differences in their adhesive properties []. This highlights the importance of considering the physicochemical properties of drug substances like Ibipinabant during pharmaceutical formulation development.

JD-5006 and JD-5037

Compound Description: JD-5006 and JD-5037 are peripherally restricted cannabinoid-1 receptor (CB1) blockers [].

Relevance: These compounds are structurally related to Ibipinabant (SLV-319) and were developed as potential therapeutics for metabolic disorders []. Their peripheral restriction aims to minimize the central nervous system (CNS) side effects associated with centrally acting CB1 antagonists like Ibipinabant [].

Source and Classification

Ibipinabant is classified as a synthetic cannabinoid and belongs to the category of cannabinoid receptor antagonists. Its chemical structure is characterized by a complex arrangement that includes a chlorinated aromatic system and a sulfonamide group, contributing to its pharmacological activity. The compound is synthesized from readily available starting materials through various organic chemistry techniques.

Synthesis Analysis

The synthesis of ibipinabant has been described in detail in the literature, highlighting an atom-efficient approach that minimizes waste. A notable synthetic route involves the following steps:

  1. Formation of Acid Chloride: The synthesis begins with the preparation of an acid chloride from a carboxylic acid using oxalyl chloride in dichloromethane, catalyzed by dimethylformamide.
  2. Coupling Reactions: The acid chloride is then reacted with an appropriate amine to form the desired amide bond. This step typically employs triethylamine as a base to facilitate the reaction.
  3. Final Modifications: Additional reactions may include the formation of ureas or sulfonamides through coupling with isocyanates or sulfonyl chlorides, respectively. The yields for these reactions vary, often ranging from 45% to 98%, depending on the specific conditions used (temperature, solvent, etc.) .

This synthetic pathway emphasizes efficiency and selectivity, making it suitable for producing ibipinabant for research purposes.

Molecular Structure Analysis

Ibipinabant has a molecular formula of C24H22Cl2N4O2SC_{24}H_{22}Cl_{2}N_{4}O_{2}S and a molar mass of approximately 501.43 g/mol. The structure features:

  • Chlorinated Aromatic Rings: These contribute to the lipophilicity and receptor binding characteristics.
  • Sulfonamide Group: This functional group enhances the compound's pharmacological profile by improving solubility and metabolic stability.
  • Amine Linkage: The presence of amine groups facilitates interactions with the CB1 receptor.

The three-dimensional structure can be visualized using molecular modeling tools, which assist in understanding its binding affinity and selectivity towards cannabinoid receptors .

Chemical Reactions Analysis

Ibipinabant participates in various chemical reactions typical for compounds with amide and sulfonamide functionalities:

  • Hydrolysis: Under acidic or basic conditions, ibipinabant can undergo hydrolysis to yield its corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can act as an electrophile in nucleophilic substitution reactions, potentially leading to modifications that alter biological activity.
  • Metabolic Transformations: In biological systems, ibipinabant is subject to metabolic processes that may involve oxidation or conjugation reactions, affecting its pharmacokinetics .
Mechanism of Action

Ibipinabant functions primarily as an inverse agonist at the CB1 receptor. Its mechanism involves:

  • Binding Affinity: By binding to the CB1 receptor, ibipinabant stabilizes the receptor in an inactive conformation, thereby inhibiting downstream signaling pathways associated with appetite stimulation and energy storage.
  • Anorectic Effects: Preclinical studies have demonstrated that ibipinabant reduces food intake and body weight in animal models, suggesting its potential utility in obesity management .

This mechanism highlights its role in modulating endocannabinoid signaling, which is crucial for maintaining energy homeostasis.

Physical and Chemical Properties Analysis

Ibipinabant exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as dichloromethane but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound shows good stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds .

These properties are essential for understanding its formulation and delivery methods in research applications.

Applications

Ibipinabant's primary applications are found within scientific research contexts:

  • Obesity Research: It has been extensively studied for its effects on appetite regulation and weight loss mechanisms.
  • Cognition Studies: Structural analogs of ibipinabant have been investigated for their potential roles in cognitive function and memory regulation.
  • Pharmacological Studies: It serves as a valuable tool for exploring cannabinoid receptor biology and developing new therapeutic agents targeting metabolic disorders .

Properties

CAS Number

464213-10-3

Product Name

Ibipinabant

IUPAC Name

(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C23H20Cl2N4O2S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1

InChI Key

AXJQVVLKUYCICH-OAQYLSRUSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-4,5-dihydro-N'-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
ibipinabant

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.